2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde
Description
Properties
IUPAC Name |
2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-11,17H,6-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAHDZJDHGLGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)C=O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52801-27-1, 62475-57-4 | |
| Record name | NSC279521 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CANADALINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
2,3-Dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde is a complex organic compound derived from the plant Cananga odorata, commonly known as ylang-ylang. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and antioxidant properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 371.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.4 g/mol |
| InChI | InChI=1S/C21H23NO5/c1-22... |
| SMILES | CN1CCC2=CC3=C(C=C2[C@@H]1... |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been tested against various free radical scavenging assays such as DPPH and ABTS. In studies, the compound demonstrated effective scavenging capabilities with IC50 values comparable to standard antioxidants like ascorbic acid.
Anticancer Activity
The compound has shown promising results in vitro against several cancer cell lines. Notably, it has been evaluated for its cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer), SK-OV-3 (ovarian cancer), and A549 (lung cancer). The cytotoxicity was assessed using the SRB assay, which measures cell viability.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
The presence of specific substituents in the compound's structure appears to enhance its anticancer properties. For example, electron-withdrawing and electron-donating groups have been shown to modulate biological activities significantly.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Studies
Several studies have highlighted the efficacy of compounds similar to this compound in preclinical models:
- Study on Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited strong antioxidant activity in both DPPH and ABTS assays, suggesting potential applications in preventing oxidative stress-related diseases .
- Cytotoxicity Evaluation : Research involving various synthesized derivatives showed that modifications to the benzaldehyde moiety significantly influenced cytotoxicity against different cancer cell lines .
Scientific Research Applications
Molecular Formula
- C21H23NO5
Structural Characteristics
The compound features:
- Methoxy groups at positions 2 and 3, enhancing solubility.
- A dioxole ring contributing to its chemical reactivity.
Physical Properties
The presence of methoxy groups increases hydrophobic interactions, making the compound soluble in organic solvents. Its molecular structure influences its biological activity and interaction with various biological targets.
Medicinal Chemistry
2,3-Dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde is primarily explored for its potential therapeutic effects. Isoquinoline derivatives have been shown to exhibit a range of biological activities including:
- Antimicrobial Activity : Studies suggest that isoquinoline derivatives can inhibit bacterial growth and may serve as a basis for developing new antibiotics.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Enzyme Inhibition
The compound may interact with specific enzymes involved in metabolic pathways. Isoquinoline derivatives are known to modulate enzyme activity, which can be pivotal in drug design aimed at treating metabolic disorders.
Neurological Research
Research indicates that certain isoquinoline compounds can affect neurotransmitter systems. This makes them candidates for studying neuroprotective effects or potential treatments for neurodegenerative diseases.
Synthesis of Novel Derivatives
The chemical structure allows for various modifications leading to the synthesis of new derivatives with enhanced pharmacological properties. Reactions such as oxidation and reduction can be employed to create analogs that may exhibit improved efficacy or reduced toxicity.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of isoquinoline derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Effects
In a recent investigation featured in Cancer Research, derivatives of isoquinolines were tested against human cancer cell lines. The findings revealed that modifications to the benzaldehyde moiety significantly enhanced cytotoxicity, providing insights into structure-activity relationships essential for drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities:
Key Observations:
- Substitution Patterns: The target compound’s benzaldehyde group contrasts with the benzofuranone in noscapine and the ester/carbonyl groups in other analogs. The aldehyde may confer higher reactivity but lower metabolic stability compared to lactones or esters .
- Molecular Weight : Bromination (e.g., in ’s compound) increases molecular weight and may enhance binding affinity via hydrophobic interactions .
- Natural vs. Synthetic Origins: The ethyl ester derivative () and noscapine () are naturally occurring, while brominated and aldehyde-containing analogs are synthetic .
Q & A
Q. Table 1. Synthetic Optimization for Intermediate
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cross-coupling | Pd(OAc)₂, Xantphos, 90°C | 82 | |
| 2 | Oxidation | KMnO₄, acetone/H₂O, rt | 75 |
Which spectroscopic techniques are prioritized for structural elucidation, particularly stereochemical confirmation?
Basic
High-field NMR (600 MHz) resolves coupling patterns in the isoquinoline core (e.g., aldehyde proton at δ 9.8–10.2 ppm). X-ray crystallography confirms absolute configuration, as demonstrated for the (+)-enantiomer (R-configuration at C5 via Patterson maps) . Chiral HPLC (Chiralpak AD-H, hexane/ethanol) achieves enantiomer separation (α=1.25, Rs=2.1) .
How do physicochemical properties (e.g., solubility, stability) impact experimental design?
Basic
The compound’s low water solubility (<0.1 mg/mL) necessitates DMSO-based stock solutions for biological assays. Stability studies (pH 7.4, 37°C) show <5% degradation over 24 hours, requiring inert atmosphere storage . Polar surface area (PSA=98 Ų) predicts moderate blood-brain barrier permeability.
What biological activities are reported for structurally related compounds?
Basic
Analogous isoquinoline derivatives exhibit microtubule-interfering activity (IC₅₀=2.1 µM in MCF-7 cells) and antiproliferative effects via tubulin polymerization inhibition . The benzaldehyde moiety may enhance electrophilic reactivity for protein binding .
What in vitro/in vivo models are suitable for evaluating bioactivity?
Advanced
In vitro:
Q. Table 2. Bioactivity Data for Analogues
| Compound | Tubulin IC₅₀ (µM) | Cell Line (IC₅₀, µM) | Reference |
|---|---|---|---|
| Parent analogue | 2.1 | MCF-7 (3.8) |
How can contradictory SAR data be resolved for this compound?
Advanced
Contradictions in structure-activity relationships (SAR) often arise from divergent assay conditions. For example:
- Solubility artifacts: Apparent loss of activity in aqueous buffers vs. DMSO may reflect aggregation .
- Metabolic instability: Rapid hepatic clearance (t₁/₂=15 min in rat microsomes) may mask in vivo efficacy .
Resolution requires orthogonal assays (e.g., SPR for direct target engagement) and metabolite profiling (LC-MS/MS).
What computational strategies support mechanistic studies?
Q. Advanced
- Docking: AutoDock Vina to tubulin’s colchicine site (PDB: 1SA0) predicts binding affinity (ΔG=-9.2 kcal/mol) .
- MD Simulations: GROMACS simulations (100 ns) assess complex stability; RMSD <2 Å indicates stable binding .
- QSAR: 3D descriptors (e.g., CoMFA) correlate logP with antiproliferative activity (r²=0.89) .
What factorial design approaches optimize reaction conditions?
Advanced
A 2³ factorial design evaluates temperature (80–100°C), catalyst loading (2–5 mol%), and solvent (toluene vs. DMF). ANOVA identifies temperature as the critical factor (p<0.01), with optimal yield at 95°C, 3 mol% Pd . Response surface methodology (RSM) further refines conditions.
How is enantiomeric purity validated during synthesis?
Advanced
Chiral derivatization with Mosher’s acid chloride (¹H NMR, Δδ=0.12 ppm for diastereomers) confirms configuration . Circular dichroism (CD) spectra (220–260 nm) match the (+)-enantiomer’s Cotton effect .
What integrated strategies assess efficacy and toxicity?
Q. Advanced
- Therapeutic Index (TI): TI=LD₅₀/IC₅₀; determine LD₅₀ in zebrafish embryos (72h post-fertilization) .
- Off-target profiling: Kinase inhibition panels (Eurofins, 468 kinases) identify polypharmacology risks .
- PK/PD Modeling: Compartmental modeling links plasma exposure (AUC=1200 ng·h/mL) to tumor regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
